molecular formula C17H18N6O2S B2518576 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1251708-19-6

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2518576
CAS RN: 1251708-19-6
M. Wt: 370.43
InChI Key: KGFFZJWDSSYCAL-UHFFFAOYSA-N
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Description

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Microbial resistance to existing antimicrobial drugs is a global concern. Furan derivatives, including the compound , have gained prominence in medicinal chemistry due to their therapeutic efficacy. Researchers have explored furan-based molecules as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria .

Organic Electronics

The compound’s structure, with its furan and pyridazinyl moieties, makes it interesting for organic electronics. Specifically, it can serve as a building block for donor–acceptor copolymers. For instance, coupling it with a 2,2’-bithiophene unit forms a new copolymer with potential applications in semiconductors for electronic devices .

Chromenone Synthesis

Under solvent-free conditions, this compound can participate in a one-pot synthesis to yield 3-(furan-2-yl)-4H-chromen-4-ones. This method, catalyzed by K10 montmorillonite, provides a concise and efficient route to chromenone derivatives .

Antiproliferative and Antiviral Properties

Researchers have synthesized pyrimidine-derived indole ribonucleosides containing furan-2-yl substituents. These compounds were tested for their in vitro antiproliferative activity against various cancer cell lines and their antiviral potential. The compound’s unique structure contributes to its multifaceted biological effects .

Therapeutic Advantages

Beyond the specific applications mentioned above, furan derivatives, including this compound, exhibit a wide range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties, among others .

Potential Anticancer Activity

While not directly studied for anticancer effects, the compound’s structural features align with those associated with anticancer agents. Further investigations may reveal its potential in cancer therapy .

Mechanism of Action

properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-19-22-17(26-11)18-16(24)12-6-8-23(9-7-12)15-5-4-13(20-21-15)14-3-2-10-25-14/h2-5,10,12H,6-9H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFFZJWDSSYCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

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